1-(4-Chlorophenyl)-2-cyclopropylethanone
Overview
Description
1-(4-Chlorophenyl)-2-cyclopropylethanone is an organic compound characterized by a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-cyclopropylethanone typically involves the Horner-Wadsworth-Emmons reaction. This method uses α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone as starting materials. The reaction is carried out in the presence of a base and an organic solvent to yield an alkoxy propylene intermediate, which is then hydrolyzed under acidic conditions to produce the target compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process is designed to be economically feasible, safe, and efficient, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-cyclopropylethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ethanone moiety into a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: 1-(4-Chlorophenyl)-2-cyclopropylcarboxylic acid.
Reduction: 1-(4-Chlorophenyl)-2-cyclopropylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-cyclopropylethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-cyclopropylethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of histamine receptors, thereby exhibiting anti-allergic properties .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-cyclopropylethanone
- 1-(4-Fluorophenyl)-2-cyclopropylethanone
- 1-(4-Methylphenyl)-2-cyclopropylethanone
Uniqueness: 1-(4-Chlorophenyl)-2-cyclopropylethanone is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-cyclopropylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCYUBJJPXLRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542026 | |
Record name | 1-(4-Chlorophenyl)-2-cyclopropylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54839-12-2 | |
Record name | 1-(4-Chlorophenyl)-2-cyclopropylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-2-cyclopropylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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